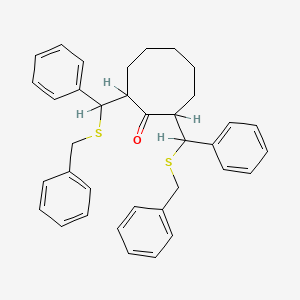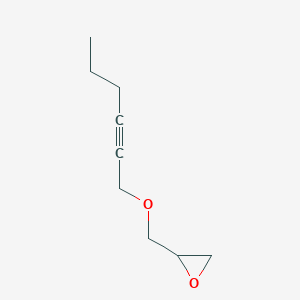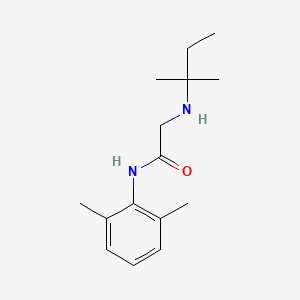
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide is an organic compound characterized by its unique structure, which includes a glycinamide backbone substituted with 2,6-dimethylphenyl and 2-methylbutan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide typically involves the reaction of 2,6-dimethylaniline with glycine derivatives under specific conditions. One common method includes the use of protecting groups to ensure selective reactions at desired sites. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds or amides.
Applications De Recherche Scientifique
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dimethylphenyl)glycinamide
- N-(2-Methylbutan-2-yl)glycinamide
- N-(2,6-Dimethylphenyl)-N~2~-(2-methylpropyl)glycinamide
Uniqueness
N-(2,6-Dimethylphenyl)-N~2~-(2-methylbutan-2-yl)glycinamide is unique due to the presence of both 2,6-dimethylphenyl and 2-methylbutan-2-yl groups, which confer distinct steric and electronic properties. These features influence its reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
50666-70-1 |
|---|---|
Formule moléculaire |
C15H24N2O |
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-2-(2-methylbutan-2-ylamino)acetamide |
InChI |
InChI=1S/C15H24N2O/c1-6-15(4,5)16-10-13(18)17-14-11(2)8-7-9-12(14)3/h7-9,16H,6,10H2,1-5H3,(H,17,18) |
Clé InChI |
OHZYFAUEQPFFQZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)NCC(=O)NC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


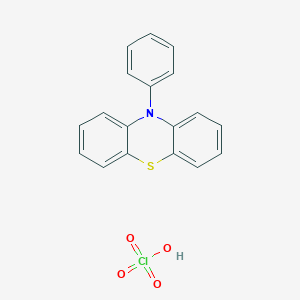
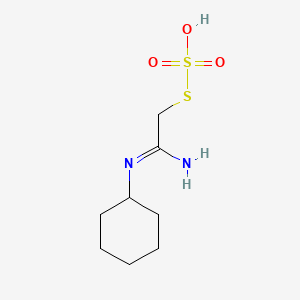
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
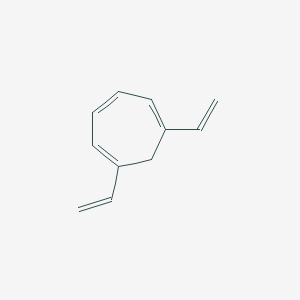

![[Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaen-2-yl]methanol](/img/structure/B14653208.png)

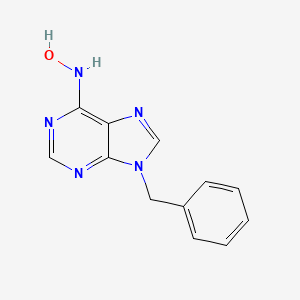


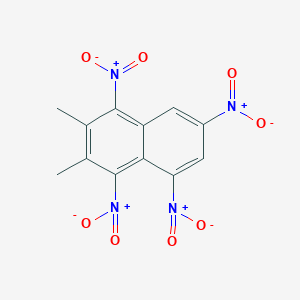
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
